molecular formula C20H23FN4OS B7478741 3-(2-Fluorophenyl)-1-methyl-N-[3-(pyrrolidin-1-YL)propyl]-1H-thieno[2,3-C]pyrazole-5-carboxamide

3-(2-Fluorophenyl)-1-methyl-N-[3-(pyrrolidin-1-YL)propyl]-1H-thieno[2,3-C]pyrazole-5-carboxamide

Cat. No.: B7478741
M. Wt: 386.5 g/mol
InChI Key: PNHOZEMMFKCJQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluorophenyl)-1-methyl-N-[3-(pyrrolidin-1-YL)propyl]-1H-thieno[2,3-C]pyrazole-5-carboxamide is a complex organic compound that features a thieno[2,3-C]pyrazole core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-1-methyl-N-[3-(pyrrolidin-1-YL)propyl]-1H-thieno[2,3-C]pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the thieno[2,3-C]pyrazole core followed by the introduction of the fluorophenyl and pyrrolidinylpropyl groups. Key steps may involve:

    Cyclization Reactions: Formation of the thieno[2,3-C]pyrazole core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the 2-fluorophenyl group via nucleophilic aromatic substitution.

    Amidation Reactions: Coupling of the pyrrolidinylpropylamine with the carboxylic acid derivative to form the final amide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-1-methyl-N-[3-(pyrrolidin-1-YL)propyl]-1H-thieno[2,3-C]pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the aromatic rings or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-(2-Fluorophenyl)-1-methyl-N-[3-(pyrrolidin-1-YL)propyl]-1H-thieno[2,3-C]pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: Used in studies to understand its interaction with biological targets and pathways.

    Pharmacology: Explored for its effects on various physiological processes and potential as a drug candidate.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-1-methyl-N-[3-(pyrrolidin-1-YL)propyl]-1H-thieno[2,3-C]pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Fluorophenyl)-1-methyl-N-[3-(pyrrolidin-1-YL)propyl]-1H-pyrazole-5-carboxamide: Similar structure but lacks the thieno ring.

    3-(2-Fluorophenyl)-1-methyl-N-[3-(pyrrolidin-1-YL)propyl]-1H-thieno[2,3-C]pyrrole-5-carboxamide: Similar structure but with a pyrrole ring instead of a pyrazole ring.

Uniqueness

The uniqueness of 3-(2-Fluorophenyl)-1-methyl-N-[3-(pyrrolidin-1-YL)propyl]-1H-thieno[2,3-C]pyrazole-5-carboxamide lies in its thieno[2,3-C]pyrazole core, which imparts distinct electronic and steric properties. This structural feature can influence its biological activity and make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2-fluorophenyl)-1-methyl-N-(3-pyrrolidin-1-ylpropyl)thieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4OS/c1-24-20-15(18(23-24)14-7-2-3-8-16(14)21)13-17(27-20)19(26)22-9-6-12-25-10-4-5-11-25/h2-3,7-8,13H,4-6,9-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHOZEMMFKCJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)NCCCN3CCCC3)C(=N1)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.